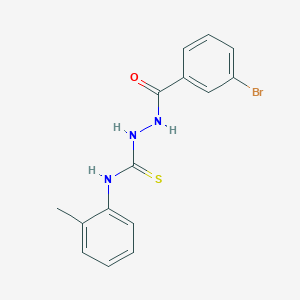

2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide often involves the condensation reactions between appropriate hydrazides and isothiocyanates or aldehydes in the presence of catalysts. For example, a study by Aly et al. (2017) on the reaction of hydrazinecarbothioamides with 2-bromoacetophenones highlighted the formation of thiazole, bisthiazole, pyrazole, and 1,3,4-thiadiazole derivatives in good yields, illustrating the versatility of hydrazinecarbothioamides in synthesizing a broad range of heterocyclic structures (Aly et al., 2017).

Molecular Structure Analysis

The molecular structure and bonding patterns of hydrazinecarbothioamide derivatives can be elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, Dey et al. (2021) employed crystal structure analysis to explore the hydrogen bonding and crystal packing of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl] derivatives, highlighting the importance of such analyses in understanding the molecular interactions and stability of these compounds (Dey et al., 2021).

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in a variety of chemical reactions, forming complex heterocyclic systems. The work by Hassan et al. (2019) on the reaction of N-substituted alkenylidene hydrazinecarbothioamides with tetracyanoethylene illustrates the synthesis of thiazole and thiazolylidene derivatives, showcasing the chemical versatility and reactivity of these compounds (Hassan et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of hydrazinecarbothioamide derivatives are crucial for their application in material science and pharmaceuticals. The detailed analysis of intermolecular interactions based on Hirshfeld surfaces, as conducted by Channar et al. (2019) for (E)-2-(3-Hydroxy-4-methoxybenzylidene)Hydrazinecarbothioamide, provides insight into the physical characteristics and potential applications of these compounds (Channar et al., 2019).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with various substrates, is vital for the development of new compounds and applications. The study by Barbuceanu et al. (2014) on the antioxidant activity of new compounds from hydrazinecarbothioamide class signifies the potential of these compounds in medicinal chemistry and their chemical behavior under different conditions (Barbuceanu et al., 2014).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds related to "2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide" have been synthesized and evaluated for their antimicrobial properties. For instance, hydrazonyl bromides have been reacted with active methylene compounds to afford pyrazole derivatives, some of which have shown antimicrobial activity. These findings suggest that such compounds can be potential candidates for the development of new antimicrobial agents [Nada M. Abunada et al., 2008].

Mass Spectrometry and Structural Analysis

The structural characterization and mass spectrometry of arylidene-hydrazinyl-thiazolines and their precursors, including those similar to "this compound," have been performed. These studies provide insights into the molecular modeling and atomic charges of heteroatoms, aiding in the understanding of fragmentation pathways and potential applications in analytical chemistry [E. Ramadan, 2019].

Antihypertensive Agents

Research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, including those derived from "this compound," has identified compounds with potential antihypertensive α-blocking activity. This highlights the possibility of developing new therapeutic agents for hypertension management [B. F. Abdel-Wahab et al., 2008].

DNA Binding and Anticancer Activity

Some derivatives related to "this compound" have been synthesized and their DNA binding evaluated. The studies suggest that these compounds can intercalate with DNA, and some have shown significant antimicrobial and anticancer activities, indicating their potential as therapeutic agents [T. Farghaly et al., 2020].

DFT Studies and Nickel(II) Complex Synthesis

DFT studies on the nickel(II) complex of a compound similar to "this compound" provide insights into the stability, geometry, and electronic structure of such complexes. These studies contribute to the understanding of metal-ligand interactions and the development of coordination compounds with potential applications in catalysis and materials science [Z. K. Genc et al., 2015].

properties

IUPAC Name |

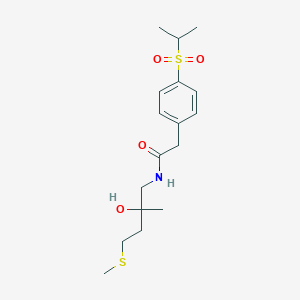

1-[(3-bromobenzoyl)amino]-3-(2-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3OS/c1-10-5-2-3-8-13(10)17-15(21)19-18-14(20)11-6-4-7-12(16)9-11/h2-9H,1H3,(H,18,20)(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVLLZFQSHHOCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2490915.png)

![2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2490917.png)

![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)

![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)

![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B2490938.png)